molecular formula C8H8Cl2O2S B13025323 2-Chloro-4,6-dimethylbenzenesulfonyl chloride

2-Chloro-4,6-dimethylbenzenesulfonyl chloride

Cat. No.: B13025323
M. Wt: 239.12 g/mol
InChI Key: ZOHLKWRRGNAXKB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylbenzenesulfonyl chloride typically involves the chlorination of 4,6-dimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Sulfonic acids

Scientific Research Applications

2-Chloro-4,6-dimethylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethylbenzenesulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

2-chloro-4,6-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3

InChI Key

ZOHLKWRRGNAXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C

Origin of Product

United States

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